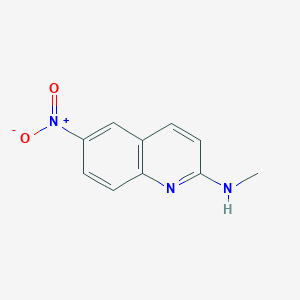![molecular formula C26H24N2O2 B15170865 4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline CAS No. 918942-44-6](/img/structure/B15170865.png)
4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline, also known as 4,4’-Bis(4-aminophenoxy)biphenyl, is a diamine compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . This compound is primarily used as a monomer in the production of high-performance polymers, such as polyimides and polyamides, due to its excellent thermal stability and mechanical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline typically involves the reaction of 4-nitrophenol with 4,4’-dihydroxybiphenyl in the presence of a base, followed by reduction of the resulting dinitro compound to the corresponding diamine . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Temperature: 100-150°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides to form amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Solvents: DMSO, DMF, acetonitrile
Major Products
Oxidation: 4,4’-Bis(4-nitrophenoxy)biphenyl
Reduction: 4,4’-Bis(4-aminophenoxy)biphenyl
Substitution: N-substituted derivatives, such as N-acylated products
科学的研究の応用
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is attributed to the inhibition of receptor tyrosine kinases, such as VEGFR2 (Flk-1), Met, RET, Axl, Ron, PDGFR, and FGFR1 . These interactions disrupt key signaling pathways involved in cell proliferation, angiogenesis, and metastasis, leading to the suppression of tumor growth and progression .
類似化合物との比較
4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline can be compared with other similar compounds, such as:
4,4’-Diaminodiphenyl sulfone: Known for its use in the production of polyimides and polyamides with high thermal stability.
4,4’-Diaminodiphenylmethane: Commonly used in the synthesis of epoxy resins and polyurethanes.
4,4’-Oxydianiline: Utilized in the production of polyimides and polyamides with excellent mechanical properties.
The uniqueness of 4,4’-[[1,1’-Biphenyl]-4,4’-diylbis(oxymethylene)]dianiline lies in its biphenyl structure, which imparts superior thermal stability and mechanical strength to the polymers synthesized from it .
特性
CAS番号 |
918942-44-6 |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
4-[[4-[4-[(4-aminophenyl)methoxy]phenyl]phenoxy]methyl]aniline |
InChI |
InChI=1S/C26H24N2O2/c27-23-9-1-19(2-10-23)17-29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-18-20-3-11-24(28)12-4-20/h1-16H,17-18,27-28H2 |
InChIキー |
ACRDRXIHFBQDEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
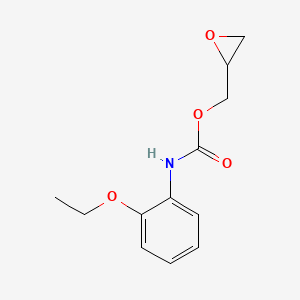
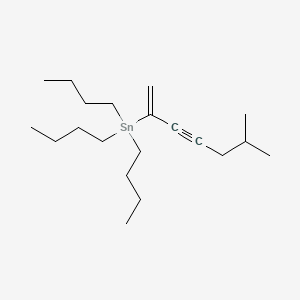
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
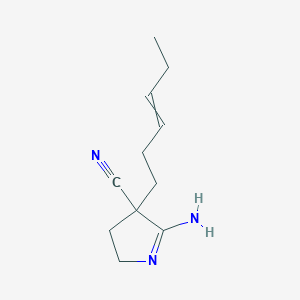
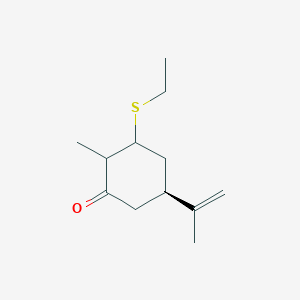
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
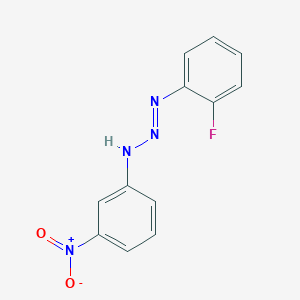
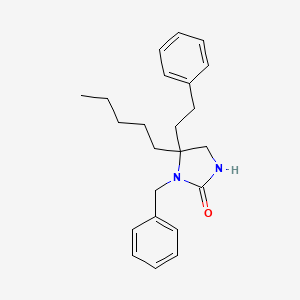
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
